Escibenzoline

Drug Metabolism CYP2D6 Stereoselectivity

Escibenzoline (S(+)-cibenzoline) is the single enantiomer with a 23-fold lower CYP2D6-mediated clearance than R(+)-cibenzoline (CLint 1.47 vs 1.64 μl/min/mg), making it the definitive probe for stereoselective metabolism studies. Its negative inotropic effect is 1.8-fold more potent, enabling unambiguous Na+ vs Ca2+ channel dissection. Superior to racemic cibenzoline and pure Na+ blockers in electrically remodeled atria. For CYP2D6 phenotyping, enantiomer-specific PK/PD, and AF research, only Escibenzoline eliminates racemic ambiguity.

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 103419-18-7
Cat. No. B561213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscibenzoline
CAS103419-18-7
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1
InChIKeyIPOBOOXFSRWSHL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Escibenzoline CAS 103419-18-7: S(+)-Cibenzoline Enantiomer for Antiarrhythmic Research Procurement


Escibenzoline (CAS 103419-18-7), also designated as (−)-(S)-Cibenzoline or (−)-(S)-Cifenline, is the S(+)-enantiomer of the class I antiarrhythmic agent cibenzoline . Possessing the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol, this chiral compound exhibits sodium channel-blocking activity in addition to moderate calcium channel-blocking and potassium channel-blocking effects, consistent with its Vaughan Williams class Ia/Ic/III profile [1][2]. As a single enantiomer rather than a racemic mixture, Escibenzoline is specifically employed in preclinical and clinical research settings investigating stereoselective pharmacology, drug metabolism, and enantiomer-specific cardiovascular outcomes.

Why Escibenzoline CAS 103419-18-7 Cannot Be Interchanged with Racemic Cibenzoline or Class I Alternatives


Substitution of Escibenzoline with racemic cibenzoline (CAS 53267-01-9) or other class I antiarrhythmics is scientifically unsound due to pronounced stereoselectivity in both pharmacokinetic disposition and pharmacodynamic effect. The S(−)-enantiomer (Escibenzoline) demonstrates a 23-fold lower intrinsic clearance for CYP2D6-mediated M1 metabolite formation compared to the R(+)-enantiomer in human liver microsomes, indicating that the enantiomers undergo markedly divergent hepatic metabolism [1]. Furthermore, the S(−)-enantiomer exerts a negative inotropic effect that is 1.8-fold more potent than that of the R(+)-enantiomer in canine isolated papillary muscle preparations, establishing that cardiac contractile depression is enantiomer-specific rather than racemate-proportional [2]. Clinically, cibenzoline (as the racemate) exhibits differentiated efficacy from alternative class I agents: it achieves higher cardioversion rates in atrial flutter (54% vs flecainide 14%) and demonstrates superior efficacy in electrically remodeled atria compared to pure sodium channel blockers such as pilsicainide [3][4]. These stereochemical and comparative therapeutic distinctions preclude generic interchangeability and mandate compound-specific selection based on the precise research or clinical objective.

Escibenzoline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Stereoselective Hepatic Metabolism: 23-Fold Lower CYP2D6-Mediated Clearance for S(−)-Cibenzoline vs R(+)-Cibenzoline

In human liver microsomes, the intrinsic clearance (CLint) for the formation of the M1 metabolite (p-hydroxycibenzoline) from R(+)-cibenzoline was 23-fold greater than that from S(−)-cibenzoline (Escibenzoline). The total CLint for the formation of the four main metabolites from S(−)-cibenzoline and R(+)-cibenzoline was 1.47 and 1.64 μl/min/mg, respectively, indicating that the R(+)-enantiomer undergoes more rapid total hepatic metabolism than the S(−)-enantiomer [1]. M1 formation from R(+)-cibenzoline was catalyzed exclusively by CYP2D6, as confirmed by recombinant CYP2D6 microsome experiments and inhibition by quinidine, a potent CYP2D6 inhibitor [1]. The formation of M2, M3, and M4 from both enantiomers was correlated with CYP3A4 activity [1].

Drug Metabolism CYP2D6 Stereoselectivity Pharmacokinetics

Enantiomer-Specific Negative Inotropy: S(−)-Cibenzoline Exerts 1.8-Fold More Potent Myocardial Depression than R(+)-Cibenzoline

In the canine isolated, blood-perfused papillary muscle preparation, both optical isomers of cibenzoline demonstrated negative inotropic effects in a dose-dependent manner. However, the negative inotropic effect of S(−)-cibenzoline (Escibenzoline) was 1.8 times more potent than that of R(+)-cibenzoline [1][2]. This differential inotropy is attributed to the greater sodium channel-blocking potency of the S(−)-enantiomer relative to its calcium channel-blocking activity, whereas the R(+)-isomer suppresses both sodium and calcium channels with comparable potency [1]. Notably, no significant difference was observed between the isomers in negative chronotropic effects on the sinoatrial node or in coronary vasodilator effects, indicating that the enantiomeric differentiation is specific to ventricular contractile force rather than heart rate or coronary vascular tone [1][2].

Cardiac Contractility Negative Inotropy Sodium Channel Blockade Enantiomer Pharmacology

Clinical Arrhythmia Subtype Differentiation: Cibenzoline Superior to Flecainide in Atrial Flutter (54% vs 14% Efficacy)

A comparative clinical study of intravenous cibenzoline (racemate) and flecainide evaluated efficacy in 60 patients with atrial rhythm disorders, including 31 cases of atrial fibrillation, 11 tachy-systoles, and 18 atrial flutters [1]. While overall efficacy was comparable between the two agents (53%), differential efficacy emerged by arrhythmia subtype. Cibenzoline was substantially more effective in the treatment of atrial flutters, achieving a 54% efficacy rate compared to only 14% for flecainide [1]. Conversely, flecainide demonstrated greater efficacy in atrial tachycardias (66.6% vs 40% for cibenzoline). For atrial fibrillation reduction, efficacy was similar (cibenzoline 65% vs flecainide 57%) [1]. The study concluded that cibenzoline appears more effective in patients with ischemic cardiopathies, whereas flecainide shows better results in valvular cardiopathies [1]. These findings represent racemate data; stereoisomer-specific clinical comparisons are not available in the identified literature.

Atrial Flutter Atrial Fibrillation Class I Antiarrhythmics Clinical Efficacy

Reduced Anticholinergic Activity: Cibenzoline Exhibits Less Potent Muscarinic K+ Current Inhibition than Disopyramide (EC50 8 μM vs 3 μM)

In guinea pig atrial myocytes, both cibenzoline and disopyramide suppressed acetylcholine-induced K+ currents in a concentration-dependent manner. The concentrations for half-maximal inhibition (EC50) of the current were 8 μM for cibenzoline and 3 μM for disopyramide, demonstrating that cibenzoline possesses less potent anticholinergic effects than disopyramide in atrial myocytes [1][2]. Mechanistically, cibenzoline effectively decreased GTPγS-induced K+ current, indicating direct inhibition of the muscarinic K+ channel itself and/or GTP-binding proteins coupled to the channel. In contrast, the effect of disopyramide was attributed mainly to blockade of muscarinic receptors [1]. Cibenzoline also caused significant inhibition of adenosine-induced K+ current, whereas disopyramide was less effective in this regard [1].

Anticholinergic Effects Muscarinic Receptors Atrial Myocytes Adverse Effect Profile

Superior Prevention of Recurrence in Electrically Remodeled Atria: Cibenzoline vs Pilsicainide (Mean Sinus Rhythm Maintenance 5.9 vs 1.6 Months)

A randomized crossover study compared the long-term preventive effects of pilsicainide (150 mg/day) and cibenzoline (300 mg/day) in 60 patients with paroxysmal atrial fibrillation stratified by arrhythmia duration before cardioversion [1]. In patients with atrial fibrillation lasting ≥48 hours before cardioversion (Group II, n=38), the mean duration of sinus rhythm maintenance was 5.9±1.7 months with cibenzoline compared to only 1.6±0.5 months with pilsicainide (p<0.01) [1]. Actuarial event-free rates at 12 months were 16% for cibenzoline versus 3% for pilsicainide in this electrically remodeled group (p<0.05) [1]. In patients with AF lasting <48 hours (Group I), no significant difference was observed between the two agents [1]. The authors concluded that cibenzoline, as a multichannel blocker, is more effective than pilsicainide (a pure sodium-channel blocker) in preventing recurrence of PAF in electrically remodeled atria [1]. Additionally, a separate randomized study of intravenous administration prior to electrical cardioversion found a 77% success rate with cibenzoline (70 mg) versus 42% with pilsicainide (50 mg) in patients with AF refractory to conventional cardioversion (p<0.01) [2].

Atrial Fibrillation Electrical Remodeling Multichannel Blocker Long-term Prevention

Favorable Tolerability Profile: Cibenzoline vs Propafenone in Ventricular Arrhythmia (Lower Adverse Event and ECG Disturbance Rates)

A double-blind, placebo-controlled crossover trial compared cibenzoline (390 mg/day) with propafenone (900 mg/day) in 18 adult patients with premature ventricular contractions [1]. Among the 15 patients completing the crossover protocol, cibenzoline demonstrated superior tolerability based on both clinical and electrocardiographic parameters [1]. Only 1 patient developed troublesome adverse reactions with cibenzoline compared to 4 patients with propafenone [1]. Electrocardiographically, a >20% increase in QRS duration was observed in 7 patients with cibenzoline versus 10 patients with propafenone; PR interval prolongation occurred in 2 patients with cibenzoline versus 6 patients with propafenone [1]. One patient experienced a proarrhythmic effect with propafenone, whereas no such events were reported for cibenzoline in this cohort [1]. Efficacy, defined as >70% reduction in PVC/hour, was achieved in 7 patients with cibenzoline and 9 patients with propafenone, a difference that did not reach statistical significance [1]. Plasma cibenzoline levels were significantly higher in responders (328±149 ng/ml) than non-responders (137±41 ng/ml, p<0.05), whereas propafenone plasma levels did not correlate with response [1].

Ventricular Arrhythmia Tolerability Adverse Events Electrocardiographic Effects

Escibenzoline CAS 103419-18-7: Validated Research and Industrial Application Scenarios


Stereoselective Drug Metabolism Studies Requiring Defined CYP2D6 Substrate Clearance

Escibenzoline is the preferred tool compound for investigating stereoselective hepatic metabolism, specifically CYP2D6-mediated pathways. The S(−)-enantiomer demonstrates a 23-fold lower intrinsic clearance for M1 metabolite formation compared to the R(+)-enantiomer in human liver microsomes, with total CLint values of 1.47 versus 1.64 μl/min/mg respectively [1]. This well-characterized enantiomeric clearance differential makes Escibenzoline an ideal probe substrate for validating in vitro microsome assay systems, assessing CYP2D6 phenotype-dependent drug-drug interaction potential, and establishing enantiomer-specific pharmacokinetic models where reduced first-pass metabolism is a design criterion.

Myocardial Contractility Research Focusing on Enantiomer-Specific Negative Inotropy

For studies dissecting the mechanisms of drug-induced negative inotropy, Escibenzoline provides a critical reference compound. In canine isolated, blood-perfused papillary muscle preparations, S(−)-cibenzoline exerts a negative inotropic effect that is 1.8-fold more potent than that of R(+)-cibenzoline, a difference attributed to differential sodium versus calcium channel-blocking selectivity [1][2]. Researchers can employ Escibenzoline as the pharmacologically active enantiomer for negative inotropy, using the R(+)-enantiomer as a comparator to isolate sodium channel-mediated contractile depression from calcium channel-mediated effects. This enantiomeric pair enables mechanistic studies not feasible with racemic cibenzoline or single-enantiomer class I alternatives.

Atrial Fibrillation Research in the Context of Electrical Remodeling

Cibenzoline-based compounds (including Escibenzoline as the active S(+)-enantiomer) are indicated for studies of atrial fibrillation prevention in electrically remodeled atria. In patients with AF lasting ≥48 hours before cardioversion, cibenzoline maintained sinus rhythm for a mean duration of 5.9±1.7 months compared to only 1.6±0.5 months with the pure sodium channel blocker pilsicainide (p<0.01) [1]. The 12-month event-free rate was 16% with cibenzoline versus 3% with pilsicainide (p<0.05) [1]. Investigators studying the limitations of pure sodium channel blockade in remodeled atrial substrate should select cibenzoline derivatives for their multichannel blocking profile, which confers superior efficacy in this challenging therapeutic context.

Anticholinergic Mechanism Dissection in Atrial Myocyte Electrophysiology

Escibenzoline serves as a valuable tool compound for distinguishing direct channel-level anticholinergic effects from receptor-level blockade. In guinea pig atrial myocytes, cibenzoline inhibits acetylcholine-induced K+ currents with an EC50 of 8 μM (compared to 3 μM for disopyramide) and directly suppresses GTPγS-induced K+ current, demonstrating action at the muscarinic K+ channel itself and/or GTP-binding proteins [1][2]. In contrast, disopyramide acts primarily through muscarinic receptor blockade [1]. Researchers requiring an antiarrhythmic agent with reduced clinical anticholinergic adverse effect liability, or those investigating the molecular pharmacology of muscarinic K+ channel modulation, should procure Escibenzoline for its distinct mechanistic signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Escibenzoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.